5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of ethyl 4-formylpyrimidine-5-carboxylate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxypyrimidine-5-carboxylate.
Reduction: Ethyl 4-hydroxymethylpyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of ethyl 4-formylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar in structure but contains an amino group instead of a formyl group.
Ethyl 4-hydroxypyrimidine-5-carboxylate: Similar but has a hydroxyl group instead of a formyl group.
Ethyl 4-methylpyrimidine-5-carboxylate: Contains a methyl group instead of a formyl group.
Uniqueness
Ethyl 4-formylpyrimidine-5-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules .
Properties
CAS No. |
62327-99-5 |
---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 4-formylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6-3-9-5-10-7(6)4-11/h3-5H,2H2,1H3 |
InChI Key |
MFQJSMUNOCAQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.